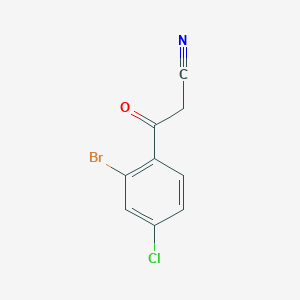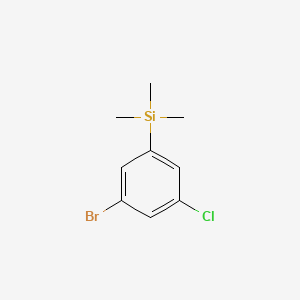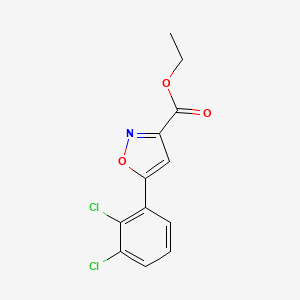![molecular formula C9H11F2N3O B13691753 N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine CAS No. 922498-66-6](/img/structure/B13691753.png)
N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Difluoromethoxy)benzyl]guanidine is an organic compound that features a benzyl group substituted with a difluoromethoxy group and a guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)benzyl]guanidine typically involves the reaction of 2-(difluoromethoxy)benzylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the guanidine structure.
Industrial Production Methods: Industrial production of 1-[2-(Difluoromethoxy)benzyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Difluoromethoxy)benzyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Difluoromethoxy)benzyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Difluoromethoxy)benzyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The guanidine moiety plays a crucial role in the compound’s ability to interact with negatively charged sites on proteins or nucleic acids.
Comparación Con Compuestos Similares
- 1-(Difluoromethoxy)-2-ethynylbenzene
- Difluoromethoxylated ketones
Comparison: 1-[2-(Difluoromethoxy)benzyl]guanidine is unique due to the presence of both the difluoromethoxy group and the guanidine moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, while 1-(Difluoromethoxy)-2-ethynylbenzene is primarily used in organic synthesis, 1-[2-(Difluoromethoxy)benzyl]guanidine has broader applications in medicinal chemistry and biological research.
Propiedades
Número CAS |
922498-66-6 |
|---|---|
Fórmula molecular |
C9H11F2N3O |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
2-[[2-(difluoromethoxy)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H11F2N3O/c10-8(11)15-7-4-2-1-3-6(7)5-14-9(12)13/h1-4,8H,5H2,(H4,12,13,14) |
Clave InChI |
DDZMQQJUIOLWMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN=C(N)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)

![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)






